1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride
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Overview
Description
The compound “1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study by Al-Smaisim (2012) explores the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which are structurally similar to the compound . These compounds were synthesized using various techniques, highlighting the compound's potential for diverse synthetic routes and characterizations (Al-Smaisim, 2012).
Structural Analysis : The study by Titi et al. (2020) provides insight into the crystallographic analysis of similar pyrazole derivatives. This indicates the compound's potential for detailed structural examination, which is crucial in understanding its chemical properties and potential applications (Titi et al., 2020).
Biological and Pharmacological Activities
Antibacterial Activity : The antibacterial properties of compounds related to 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride have been investigated. Al-Smaisim (2012) reports good antibacterial activity in synthesized 3,5-dimethyl-1H-pyrazole derivatives, suggesting potential biomedical applications for the compound (Al-Smaisim, 2012).
Cytotoxic Activity Against Tumor Cells : A study by Kodadi et al. (2007) on compounds structurally similar to the queried compound revealed pronounced cytotoxic properties against tumor cell lines. This suggests potential research applications in cancer treatment or drug development (Kodadi et al., 2007).
Chemical and Physical Properties
Corrosion Inhibition : Chetouani et al. (2005) explored the use of bipyrazole compounds as corrosion inhibitors for iron in acidic media. The effectiveness of these inhibitors, including compounds structurally similar to this compound, suggests potential applications in material science and corrosion prevention (Chetouani et al., 2005).
Theoretical Chemical Analysis : A study by Wang et al. (2006) on bipyrazolic-type organic compounds, including those similar to the compound , used density functional theory to analyze corrosion inhibition efficiency and reactive sites. This theoretical approach can provide valuable insights into the compound's chemical behavior and potential applications (Wang et al., 2006).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can have significant effects on various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs .
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.ClH/c1-7-8(4-13(2)12-7)5-14-6-9(10)3-11-14;/h3-4,6H,5,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQNCAGPVSYIRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C=N2)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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